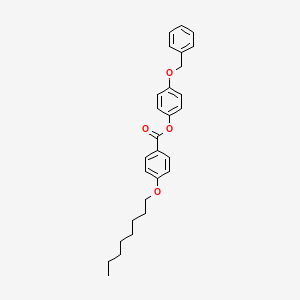![molecular formula C24H30O2S B15162185 1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene CAS No. 670280-92-9](/img/structure/B15162185.png)
1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene is a complex organic compound characterized by its unique structure, which includes an ethenyl group and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene typically involves multiple steps, including the formation of the ethenyl and sulfonyl groups and their subsequent attachment to the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of sulfonyl-containing compounds on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in polymerization reactions, while the sulfonyl group can interact with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-ethylbenzene: Similar structure but lacks the sulfonyl group.
4-Ethenylstyrene: Another related compound with a simpler structure.
4-Ethylstyrene: Contains an ethyl group instead of the ethenyl group.
Propriétés
Numéro CAS |
670280-92-9 |
|---|---|
Formule moléculaire |
C24H30O2S |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1-ethenyl-4-[2-[4-(2-ethylhexylsulfonyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C24H30O2S/c1-4-7-8-21(6-3)19-27(25,26)24-17-15-23(16-18-24)14-13-22-11-9-20(5-2)10-12-22/h5,9-18,21H,2,4,6-8,19H2,1,3H3 |
Clé InChI |
DCKXGJJASBCWEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
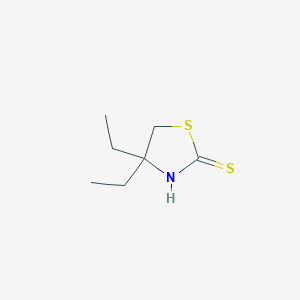
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
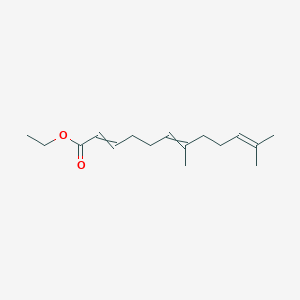
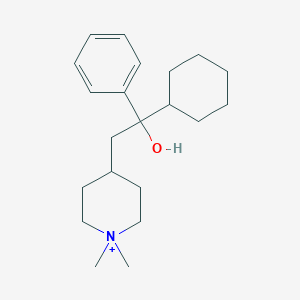
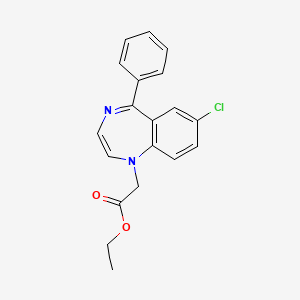
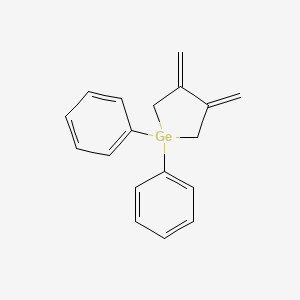
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
